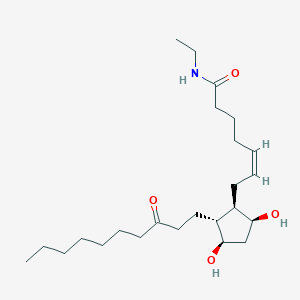
N-ethyl-9alpha,11alpha-dihydroxy-15-oxo-20a,20b-dihomoprost-5-en-1-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-9alpha,11alpha-dihydroxy-15-oxo-20a,20b-dihomoprost-5-en-1-amide involves several steps, starting from prostaglandin F2alpha. The key steps include:
Oxidation: Prostaglandin F2alpha is oxidized to introduce the keto group at the 15th position.
Amidation: The resulting intermediate is then reacted with ethylamine to form the ethyl amide derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-9alpha,11alpha-dihydroxy-15-oxo-20a,20b-dihomoprost-5-en-1-amide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the keto group to a hydroxyl group.
Substitution: The ethyl amide group can be substituted with other amines to create different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Amines such as methylamine or propylamine can be used under mild conditions to substitute the ethyl amide group.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying lipid oxidation and reduction reactions.
Biology: Investigated for its role in cell signaling and inflammation.
Medicine: Potential therapeutic applications in treating conditions such as glaucoma and other inflammatory diseases.
Industry: Used in the development of bioactive lipid assays and other analytical techniques.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets and pathways. It primarily acts on prostaglandin receptors, modulating various physiological processes such as inflammation, vasodilation, and intraocular pressure regulation. The exact mechanism involves binding to the receptor and activating downstream signaling pathways that lead to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Unoprostone: Another prostaglandin analog with similar biological activities.
Bimatoprost: A prostamide used in the treatment of glaucoma.
Latanoprost: A prostaglandin analog used to reduce intraocular pressure.
Uniqueness
N-ethyl-9alpha,11alpha-dihydroxy-15-oxo-20a,20b-dihomoprost-5-en-1-amide is unique due to its specific structural modifications, which confer distinct biological activities and therapeutic potential. Its ethyl amide group and specific hydroxyl and keto groups contribute to its unique pharmacological profile .
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]-N-ethylhept-5-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43NO4/c1-3-5-6-7-10-13-19(26)16-17-21-20(22(27)18-23(21)28)14-11-8-9-12-15-24(29)25-4-2/h8,11,20-23,27-28H,3-7,9-10,12-18H2,1-2H3,(H,25,29)/b11-8-/t20-,21-,22+,23-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPRCFLRPPLNEN-XKRYCQBQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)NCC)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)NCC)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













